molecular formula C11H10BrN3O2 B14315435 6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 112069-54-2

6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14315435
CAS No.: 112069-54-2
M. Wt: 296.12 g/mol
InChI Key: KCTPAORKHWSPFM-UHFFFAOYSA-N
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Description

6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine-substituted aniline group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-bromoaniline with a suitable pyrimidine precursor. One common method involves the condensation of 4-bromoaniline with 3-methylpyrimidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrimidine ring.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation can produce a nitro compound.

Scientific Research Applications

6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bromine atom and the pyrimidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromoanilino)-2,4,6-trimethylpyrimidine: Similar structure but with additional methyl groups on the pyrimidine ring.

    4-(4-Bromoanilino)-3-methylpyrimidine-2,6(1H,3H)-dione: Similar structure but with different substitution patterns on the pyrimidine ring.

Uniqueness

6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

CAS No.

112069-54-2

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

6-(4-bromoanilino)-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10BrN3O2/c1-15-10(16)6-9(14-11(15)17)13-8-4-2-7(12)3-5-8/h2-6,13H,1H3,(H,14,17)

InChI Key

KCTPAORKHWSPFM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(NC1=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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